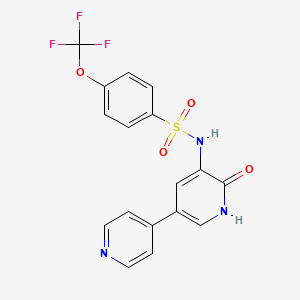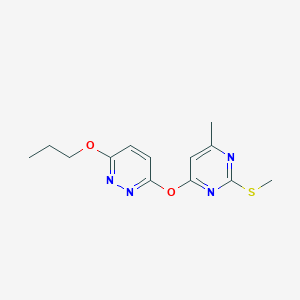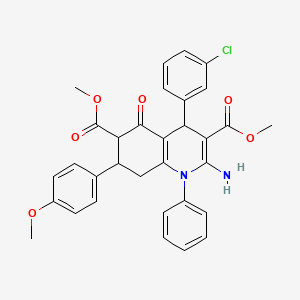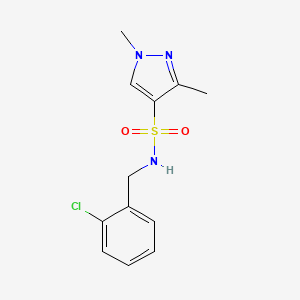![molecular formula C26H31F3N4O2 B11072716 N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11072716.png)
N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide, often referred to as “APICA,” is a synthetic compound with a complex structure. Let’s break it down:
Adamantane: The adamantane core provides rigidity and stability to the molecule. It’s a cage-like structure composed of four fused cyclohexane rings.
Functional Groups:
Preparation Methods
The synthesis of APICA involves several steps, including the introduction of functional groups and the formation of the pyrazolo[15-A]pyrimidine-3-carboxamide ring. Here are some synthetic routes:
Adamantane Derivatives: Start with adamantane or its derivatives as the precursor. For example, Guo et al.
Functionalization: Introduce the phenyl, trifluoromethyl, and methoxy groups using appropriate reagents.
Ring Formation: Construct the pyrazolo[15-A]pyrimidine-3-carboxamide ring through cyclization reactions.
Chemical Reactions Analysis
APICA can undergo various reactions:
Oxidation: The phenyl ring can be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group in the carboxamide.
Substitution: The trifluoromethyl group may participate in substitution reactions.
Major Products: Depending on reaction conditions, different regioisomers and stereoisomers can form.
Scientific Research Applications
APICA’s applications span multiple fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Cannabinoid Receptor Agonist: Similar to other synthetic cannabinoids, APICA likely interacts with cannabinoid receptors (CB₁ and CB₂).
Designer Drug: Detected in illegal products, highlighting its recreational use.
Mechanism of Action
Cannabinoid Receptors: APICA likely binds to CB₁ and CB₂ receptors, affecting neurotransmitter release and signaling pathways.
Biological Effects: May induce psychoactive effects, alter pain perception, or impact immune responses.
Comparison with Similar Compounds
Similar Compounds: Compare APICA with other synthetic cannabinoids like JWH-018, AM-2201, and UR-144.
Uniqueness: Highlight APICA’s distinct features, such as the adamantane core and specific functional groups.
Properties
Molecular Formula |
C26H31F3N4O2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31F3N4O2/c1-35-19-4-2-18(3-5-19)21-9-22(26(27,28)29)33-23(32-21)20(13-31-33)24(34)30-14-25-10-15-6-16(11-25)8-17(7-15)12-25/h2-5,13,15-17,21-22,32H,6-12,14H2,1H3,(H,30,34) |
InChI Key |
RGTPODQVQVCXGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11072653.png)


![Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B11072684.png)
![2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-](/img/structure/B11072696.png)


![Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B11072704.png)
![2,4-Di(piperidin-1-yl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3,5-triazine](/img/structure/B11072710.png)
![2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11072723.png)
![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)

![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11072733.png)
